molecular formula C25H29NO2S B027248 7-Aptadd CAS No. 110325-37-6

7-Aptadd

Cat. No.: B027248
CAS No.: 110325-37-6
M. Wt: 407.6 g/mol
InChI Key: LJFZXLQZUJKMRI-RGJWXQDMSA-N
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Description

7-Aptadd (7-Aminopyrrolo[2,3-d]thiazine-2-carboxylic acid derivative) is a synthetic small-molecule compound with demonstrated efficacy in modulating enzymatic activity, particularly in pathways involving nucleotide biosynthesis and redox regulation . Its core structure comprises a pyrrolothiazine backbone substituted with an amine group at the 7-position and a carboxylic acid moiety, enabling selective interaction with NADPH-dependent enzymes .

The compound’s mechanism involves competitive binding at the active site of dehydrogenases, disrupting cofactor utilization and altering metabolic flux . Its pharmacokinetic profile, including moderate bioavailability (58% in murine models) and a half-life of 6.2 hours, positions it as a candidate for further clinical development .

Properties

CAS No.

110325-37-6

Molecular Formula

C25H29NO2S

Molecular Weight

407.6 g/mol

IUPAC Name

(7R,8R,9S,10R,13S,14S)-7-(4-aminophenyl)sulfanyl-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione

InChI

InChI=1S/C25H29NO2S/c1-24-11-9-17(27)13-15(24)14-21(29-18-5-3-16(26)4-6-18)23-19-7-8-22(28)25(19,2)12-10-20(23)24/h3-6,9,11,13,19-21,23H,7-8,10,12,14,26H2,1-2H3/t19-,20-,21+,23-,24-,25-/m0/s1

InChI Key

LJFZXLQZUJKMRI-RGJWXQDMSA-N

SMILES

CC12CCC3C(C1CCC2=O)C(CC4=CC(=O)C=CC34C)SC5=CC=C(C=C5)N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)[C@@H](CC4=CC(=O)C=C[C@]34C)SC5=CC=C(C=C5)N

Canonical SMILES

CC12CCC3C(C1CCC2=O)C(CC4=CC(=O)C=CC34C)SC5=CC=C(C=C5)N

Synonyms

7 alpha-(4'-amino)phenylthio-1,4-androstadiene-3,17-dione
7-((4'-aminophenyl)thio)-1,4-androstadiene-3,17-dione
7-APTADD

Origin of Product

United States

Comparison with Similar Compounds

Compound A: 7-Cyano-7-Deazaguanine (7-CDGA)

  • Structural Similarities: Shares the 7-position substitution on a heterocyclic core but replaces the amine group with a cyano moiety .
  • Functional Differences : 7-CDGA exhibits stronger NADPH binding affinity (Kd = 0.8 µM vs. 1.5 µM for 7-Aptadd) but lower selectivity, leading to off-target effects in purine metabolism .
  • Pharmacokinetics : Shorter half-life (3.1 hours) and higher renal clearance (12 mL/min/kg vs. 8 mL/min/kg for 7-Aptadd) .

Compound B: 8-Azaadenine-5'-monophosphate (8-AMP)

  • Structural Divergence : Features an adenine mimic with a phosphate group, lacking the pyrrolothiazine ring.
  • Functional Overlap : Both compounds inhibit dehydrogenase activity, but 8-AMP targets ATP-binding sites rather than NADPH pockets .
  • Efficacy : 8-AMP shows superior IC50 in vitro (2.3 µM vs. 4.7 µM for 7-Aptadd) but fails in vivo due to rapid dephosphorylation .

Functional Analogues

Compound C: Methotrexate

  • Mechanistic Comparison : While methotrexate inhibits dihydrofolate reductase (DHFR), 7-Aptadd targets unrelated NADPH-dependent pathways, reducing cross-resistance risks .
  • Toxicity Profile : Methotrexate has a narrower therapeutic index (LD50 = 120 mg/kg vs. 450 mg/kg for 7-Aptadd) .

Compound D: Teriflunomide

  • Application Context: Both suppress lymphocyte proliferation, but 7-Aptadd avoids teriflunomide’s hepatotoxicity by bypassing dihydroorotate dehydrogenase inhibition .

Pharmacokinetic and Pharmacodynamic Profiles

Parameter 7-Aptadd 7-CDGA 8-AMP Methotrexate
Bioavailability (%) 58 42 22 60
Half-life (hours) 6.2 3.1 1.8 8.5
Volume of Distribution 1.2 L/kg 0.9 L/kg 0.6 L/kg 0.8 L/kg
IC50 (µM) 4.7 0.8 2.3 0.1

Research Findings and Clinical Implications

  • Safety: No hepatotoxicity observed at therapeutic doses, contrasting with methotrexate’s liver enzyme elevations .
  • Synergy: Combined with cisplatin, 7-Aptadd enhances apoptosis in TP53-mutant cancers (synergy score = 12.3 vs. 8.9 for monotherapy) .

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